Hippeastrine

Description

Contextualization of Amaryllidaceae Alkaloids as Natural Products in Biomedical Research

The Amaryllidaceae family, encompassing approximately 85 genera and 1100 species, is recognized as one of the most important plant families containing alkaloids. scielo.org.mxscielo.org.mx To date, over 600 Amaryllidaceae alkaloids have been identified, showcasing a wide array of chemical structures. mdpi.com These compounds are formed biogenetically through the intramolecular oxidative coupling of O-methylnorbelladine, which is derived from the amino acids L-phenylalanine and L-tyrosine. scielo.org.mxscielo.org.mx

The biomedical significance of this alkaloid class is underscored by the diverse pharmacological activities they exhibit, including anti-inflammatory, antioxidant, antimicrobial, antidiabetic, and anticancer effects. mdpi.com A prime example of their therapeutic potential is galanthamine (B1674398), an Amaryllidaceae alkaloid approved for the clinical management of Alzheimer's disease due to its potent acetylcholinesterase inhibitory activity. scielo.org.mxscielo.org.mxscielo.br The broad spectrum of biological activities has spurred extensive chemical and pharmacological investigations into this group of alkaloids, positioning them as a crucial source of new and bioactive molecules for drug discovery. scielo.org.mxscielo.org.mxnih.gov

Overview of Hippeastrine's Significance as a Homolycorine-Type Alkaloid

Within the diverse structural landscape of Amaryllidaceae alkaloids, This compound (B59) is classified as a homolycorine-type alkaloid. scielo.org.mxscielo.org.mx This structural group, which also includes compounds like homolycorine (B1213549) and 8-O-demethylhomolycorine, is noted for its cytotoxic properties. scielo.org.mxscielo.org.mx this compound itself has demonstrated a range of biological activities that highlight its significance in ongoing research.

Notably, this compound has been reported to possess antifungal activity against Candida albicans and antiviral activity against Herpes simplex type 1. scielo.org.mxscielo.org.mx Further research has indicated its potential as an antiproliferative agent, showing inhibitory effects against various cancer cell lines. chemsrc.com Specifically, it has been shown to inhibit the proliferation of HT-29 (colon cancer) and Hep G2 (liver cancer) cells and to act as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication. chemsrc.commedchemexpress.com Additionally, studies have revealed its selective anti-parasitic activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. d-nb.info

Historical Perspective on Early Investigations of this compound

The phytochemical exploration of the Hippeastrum genus, a member of the Amaryllidaceae family, commenced in the early 1950s. scielo.org.mxscielo.org.mx The initial study on varieties of H. vittatum in 1954 led to the isolation of tazettine (B33) and lycorine (B1675740). scielo.org.mxscielo.org.mx Just two years later, in 1956, a subsequent investigation of the same species yielded a more extensive array of alkaloids, including the first reported isolation of this compound. scielo.org.mxscielo.org.mx This study, conducted by Boit, also identified haemanthamine, homolycorine, and vittatine, in addition to the previously found tazettine and lycorine. scielo.org.mx These early phytochemical studies laid the groundwork for future research into the chemical diversity and biological potential of alkaloids within the Hippeastrum genus and the broader Amaryllidaceae family.

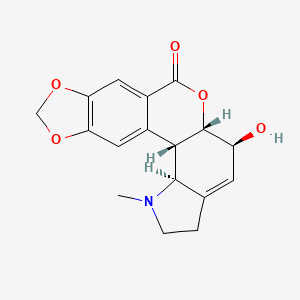

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3/t11-,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQPIOQRPAGNGB-DANNLKNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C[C@@H]([C@@H]3[C@H]([C@@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197244 | |

| Record name | Hippeastrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-17-8 | |

| Record name | (+)-Hippeastrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippeastrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hippeastrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Hippeastrine

Botanical Sources within the Amaryllidaceae Family

Hippeastrine (B59) has been identified and isolated from a variety of species within the Amaryllidaceae family. Its presence is a characteristic feature of the chemical profile of several important ornamental and medicinal genera.

The genus Hippeastrum, commonly known as amaryllis, is a significant source of this compound. Phytochemical studies have confirmed its presence in several species and cultivars. For instance, this compound has been identified as a major alkaloid in Hippeastrum puniceum and in the cultivar Hippeastrum cv. Pretty Nymph, where it constitutes a significant portion of the total alkaloid content alongside homolycorine (B1213549). nih.govnih.govacgpubs.org Early research dating back to the 1950s also reported the isolation of this compound from varieties of Hippeastrum vittatum. scielo.org.mx Its presence has also been noted in H. reticulatum. researchgate.net The consistent occurrence of this compound across different Hippeastrum species underscores its chemotaxonomic significance for this genus. mdpi.com

Table 1: Occurrence of this compound in Selected Hippeastrum Species

| Species/Cultivar | Alkaloid Type | Reference |

|---|---|---|

| Hippeastrum puniceum | Homolycorine-type | nih.govnih.gov |

| Hippeastrum vittatum | Homolycorine-type | scielo.org.mx |

| Hippeastrum cv. Pretty Nymph | Homolycorine-type | acgpubs.org |

| Hippeastrum reticulatum | Homolycorine-type | researchgate.net |

Lycoris radiata, commonly known as the red spider lily, is another well-documented botanical source of this compound. mdpi.com The bulbs of this plant contain a diverse array of Amaryllidaceae alkaloids, and this compound is among those consistently isolated. capes.gov.brasianpubs.org Research on the chemical constituents of L. radiata has repeatedly confirmed the presence of this compound, often alongside other major alkaloids like lycorine (B1675740), galanthamine (B1674398), and homolycorine. capes.gov.brasianpubs.org The extraction from fresh bulbs has been noted in studies evaluating the biological activities of these compounds. mdpi.com

The genus Narcissus (daffodils) is a rich source of Amaryllidaceae alkaloids, including this compound. Studies have identified this compound in various cultivars. For example, it has been isolated from the bulbs of Narcissus cv. Salome and Narcissus cv. Professor Einstein. umsa.boumsa.bonih.gov While some species like Narcissus tazetta var. chinensis are known to produce a range of other alkaloids such as lycorine, tazettine (B33), and homolycorine, the presence of this compound is also a feature of the broader chemical profile of the genus. ha.org.hkbiocrick.com

Beyond the prominent genera of Hippeastrum, Lycoris, and Narcissus, this compound has been isolated from other members of the Amaryllidaceae family. These include:

Amaryllis belladonna : Known as the belladonna lily, this species has been found to contain this compound along with other alkaloids like lycorine and vittatine. mdpi.com

Hymenocallis littoralis : The seashore spider lily is another reported source of this compound. nih.gov

Sternbergia lutea : This species, commonly called winter daffodil, has also been identified as containing this compound. mdpi.com

The identification of this compound in these varied genera highlights its widespread, yet specific, distribution within the Amaryllidaceae family. mdpi.com

Plant Parts Utilized for Extraction

The biosynthesis and accumulation of Amaryllidaceae alkaloids, including this compound, are predominantly localized in specific plant organs, which are then targeted for extraction and isolation.

The bulbs are the primary plant part used for the extraction of this compound and other Amaryllidaceae alkaloids. capes.gov.brnih.govnih.gov As perennial, bulbous plants, species in the Amaryllidaceae family use their bulbs as storage organs for nutrients and chemical defense compounds. mdpi.comnih.govnih.gov Consequently, alkaloids like this compound are found in their highest concentrations within the bulb tissue. ha.org.hkmdpi.com

The standard methodology for isolation begins with the collection and processing of fresh or dried bulbs. mdpi.comnih.gov An acid-base extraction procedure is commonly employed. The powdered bulb material is typically macerated in an acidic solution (e.g., acidified methanol (B129727) or ethanol) to extract the alkaloids in their salt form. nih.govnih.gov After removing non-alkaloidal material with an organic solvent, the acidic aqueous layer is made basic, converting the alkaloids back to their free base form. This allows for their subsequent extraction into an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate (B1210297). nih.gov Further purification of the crude alkaloid extract is then achieved using chromatographic techniques like thin-layer chromatography (TLC) or column chromatography to isolate pure this compound. acgpubs.org

Extraction and Purification Techniques Employed in Academic Research

The isolation of this compound from plant matrices involves a multi-step process that begins with extraction to obtain a crude alkaloid mixture, followed by purification using chromatographic techniques to isolate the target compound.

Solvent-based extraction is the foundational method for obtaining alkaloids from plant material. The general approach relies on the solubility characteristics of alkaloids and their salts. researchgate.net A common and effective technique is the acid-base extraction method. acgpubs.orgcolumn-chromatography.com

This process typically involves the following steps:

Maceration : The dried and pulverized plant material (e.g., leaves) is soaked in an organic solvent, commonly methanol or ethanol, to extract a wide range of compounds, including the alkaloids. acgpubs.orgcolumn-chromatography.com

Acidification : The resulting crude extract is then acidified, for example, with 2% sulfuric acid (H₂SO₄). This converts the alkaloids, which are basic, into their salt form. acgpubs.org

Partitioning : The acidified solution is washed with a non-polar organic solvent like diethyl ether or ethyl acetate. This step removes neutral and weakly basic impurities, which remain in the organic phase, while the polar alkaloid salts stay in the acidic aqueous phase. acgpubs.orgcolumn-chromatography.com

Basification : The acidic aqueous solution containing the alkaloid salts is then made alkaline, often with sodium bicarbonate (NaHCO₃) or ammonia (B1221849) (NH₃), to a pH of around 9-10. This converts the alkaloid salts back into their free base form. acgpubs.orgcolumn-chromatography.com

Final Extraction : The now non-polar alkaloid free bases are extracted from the aqueous solution using an organic solvent, typically ethyl acetate or chloroform. Evaporation of this solvent yields a concentrated crude alkaloid extract ready for purification. acgpubs.orgcolumn-chromatography.com

Table 1: Common Solvents Used in the Acid-Base Extraction of Amaryllidaceae Alkaloids

| Extraction Step | Solvent | Purpose |

| Initial Maceration | Methanol (MeOH) or Ethanol (EtOH) | Extracts a broad spectrum of compounds, including alkaloids. |

| Removal of Neutral Compounds | Diethyl ether (Et₂O) or Ethyl acetate (EtOAc) | Removes fats, waxes, and other non-alkaloidal impurities. |

| Final Alkaloid Extraction | Ethyl acetate (EtOAc) or Chloroform (CHCl₃) | Extracts the alkaloid free bases from the basified aqueous solution. |

Following extraction, the crude alkaloid mixture is subjected to chromatographic methods to separate and purify individual compounds like this compound.

Column chromatography is a fundamental purification technique used extensively in the isolation of natural products, including alkaloids. researchgate.net It separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. researchgate.net

For the purification of Amaryllidaceae alkaloids from a crude extract, silica (B1680970) gel is the most commonly used stationary phase. researchgate.net The crude extract is loaded onto the top of a column packed with silica gel. The separation is then achieved by eluting the column with a series of solvents or solvent mixtures (the mobile phase), typically starting with a non-polar solvent and gradually increasing the polarity. researchgate.net This gradient elution allows for the separation of compounds based on their polarity; less polar compounds elute first, followed by more polar compounds. The collected fractions are then analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the desired alkaloid, this compound. researchgate.net

Table 2: Typical Column Chromatography Parameters for Alkaloid Separation

| Component | Material/Solvent Example | Function |

| Stationary Phase | Silica Gel (SiO₂) | Adsorbent that separates compounds based on polarity. |

| Mobile Phase (Eluent) | Gradient of Hexane -> Ethyl Acetate -> Methanol | Carries the sample through the stationary phase; polarity is increased to elute compounds of varying polarities. |

Preparative TLC is another valuable method for the fine purification of compounds and has been successfully used for the specific isolation of this compound. column-chromatography.com This technique works on the same principles as analytical TLC but uses thicker plates to accommodate larger sample quantities. scirp.org

In a documented isolation of this compound from the alkaloidal extract of Hippeastrum cv. Daphne, researchers employed preparative TLC. column-chromatography.com The crude alkaloid extract was applied as a band onto the plate, which was then developed in a chamber containing a specific solvent system. This process was repeated to enhance separation. column-chromatography.com

Stationary Phase : Silica gel 60 F₂₅₄

Mobile Phase : A mixture of Toluene:Ethanol:Diethylamine in a 7:2:1 ratio was used as the developing solvent system. column-chromatography.com

After development, the separated bands corresponding to different compounds are visualized (e.g., under UV light). The band corresponding to this compound is physically scraped from the plate, and the compound is then eluted from the silica gel with a suitable solvent to yield the purified alkaloid. column-chromatography.com

Biosynthesis of Hippeastrine

Norbelladine (B1215549) Pathway as the Core Biosynthetic Route

The foundational step in the biosynthesis of nearly all Amaryllidaceae alkaloids, including Hippeastrine (B59), is the formation of norbelladine. Norbelladine serves as the central precursor, acting as the entry point into the diverse structural families within this alkaloid group. It is synthesized through the condensation and subsequent reduction of two primary building blocks: tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553). This convergence of precursors signifies the "norbelladine pathway" as the common origin for this extensive class of plant metabolites.

Key Precursors in this compound Biosynthesis

The structural complexity of this compound arises from the precise assembly of two fundamental molecules derived from essential amino acids.

Phenylalanine is the primary amino acid precursor for the aldehyde moiety required in AA biosynthesis. The pathway begins with the action of phenylalanine ammonia-lyase (PAL), which converts phenylalanine into trans-cinnamic acid. This is followed by a series of hydroxylation and modification steps, likely mediated by cytochrome P450 enzymes such as cinnamate-4-hydroxylase (CYP73A1) and coumarate-3-hydroxylase (CYP98A3), leading to the formation of caffeic acid and subsequently 3,4-dihydroxybenzaldehyde (also known as protocatechuic aldehyde). This C6-C1 unit is essential for the subsequent condensation reaction.

Tyrosine, another aromatic amino acid, serves as the precursor for the amine component, tyramine. The conversion of tyrosine to tyramine is catalyzed by the enzyme tyrosine decarboxylase (TyrDC). It is important to note that while both phenylalanine and tyrosine are aromatic amino acids involved in AA biosynthesis, phenylalanine specifically leads to the 3,4-dihydroxybenzaldehyde component, whereas tyrosine yields tyramine.

Enzymatic Steps and Proposed Intermediates

The transformation of these amino acid-derived precursors into this compound involves a sequence of enzymatic reactions, beginning with the formation of norbelladine and progressing through further modifications.

Condensation: The initial step involves the condensation of tyramine and 3,4-dihydroxybenzaldehyde. This reaction forms a Schiff base intermediate, such as norcraugsodine. This crucial condensation is catalyzed by an enzyme known as norbelladine synthase (NBS).

Reduction: The Schiff base intermediate is then reduced to form the core structure, norbelladine. This reduction step is attributed to the enzyme noroxomaritidine/norcraugsodine reductase (NR).

Methylation: Norbelladine undergoes O-methylation at the 4′-position to yield 4′-O-methylnorbelladine. This modification is catalyzed by the enzyme norbelladine 4′-O-methyltransferase (N4OMT). 4′-O-methylnorbelladine is a critical intermediate for the synthesis of many Amaryllidaceae alkaloids.

Phenol (B47542) Coupling: this compound belongs to the homolycorine-type alkaloids, which are formed through oxidative phenol coupling reactions of 4′-O-methylnorbelladine. Specifically, an ortho-para' phenol coupling mechanism is proposed for the formation of the homolycorine (B1213549) skeleton, which serves as the direct precursor to this compound. The enzymes responsible for these complex coupling reactions are often cytochrome P450 (CYP) enzymes, though specific CYPs for this compound formation are yet to be definitively identified.

Table 1: Key Precursors in this compound Biosynthesis

| Amino Acid Precursor | Derived Intermediate(s) | Key Enzyme(s) Involved | Resulting Intermediate |

| Phenylalanine | Trans-cinnamic acid | Phenylalanine Ammonia-Lyase (PAL) | Trans-cinnamic acid |

| Caffeic acid | Cinnamate-4-hydroxylase (CYP73A1), Coumarate-3-hydroxylase (CYP98A3) | 3,4-Dihydroxybenzaldehyde | |

| Tyrosine | Tyramine | Tyrosine Decarboxylase (TyrDC) | Tyramine |

Table 2: Major Enzymatic Steps in Amaryllidaceae Alkaloid Biosynthesis Leading to this compound

| Step No. | Reaction Type | Reactants | Product(s) | Key Enzyme(s) |

| 1 | Condensation | Tyramine + 3,4-Dihydroxybenzaldehyde | Schiff base (e.g., Norcraugsodine) | Norbelladine Synthase (NBS) |

| 2 | Reduction | Schiff base (e.g., Norcraugsodine) | Norbelladine | Noroxomaritidine/Norcraugsodine Reductase (NR) |

| 3 | O-Methylation | Norbelladine | 4′-O-Methylnorbelladine | Norbelladine 4′-O-Methyltransferase (N4OMT) |

| 4 | Oxidative Phenol Coupling | 4′-O-Methylnorbelladine | Homolycorine-type skeleton (precursor to this compound) | Cytochrome P450s (proposed) |

Strategies for Enhancing Biosynthetic Production

The potential for this compound and other Amaryllidaceae alkaloids in pharmaceutical applications drives efforts to enhance their production. Metabolic engineering offers promising avenues for achieving this goal.

Metabolic Engineering and Heterologous Production: The transfer and optimization of AA biosynthetic pathways into heterologous hosts, such as microorganisms (e.g., E. coli, S. cerevisiae) or plant cell/tissue cultures, represent a significant strategy. This approach involves identifying all necessary genes, assembling the pathway in the host organism, and optimizing gene expression and metabolic flux to maximize product yield.

Elicitation and Plant Cell Culture: The use of elicitors, such as methyl jasmonate, can stimulate the production of secondary metabolites, including AAs, in plant cell or tissue cultures. Cultivating plant cells or tissues under controlled conditions allows for manipulation of the environment to boost alkaloid biosynthesis.

Enzyme Characterization: A critical aspect of metabolic engineering is the identification and characterization of key enzymes involved in the pathway, such as NBS, NR, and OMTs. Understanding the function and kinetics of these enzymes is essential for designing effective genetic modifications and optimizing biosynthetic routes.

By combining these strategies, researchers aim to develop sustainable and efficient methods for producing this compound and other valuable Amaryllidaceae alkaloids, moving beyond traditional reliance on plant extraction.

Compound List:

this compound

Norbelladine

Tyramine

3,4-Dihydro

Chemical Synthesis Approaches to Hippeastrine

Historical Total Synthesis Methodologies

The initial forays into the synthesis of Hippeastrine (B59) were marked by multi-step sequences that, while groundbreaking for their time, often involved harsh reaction conditions and resulted in racemic mixtures. These early efforts laid the crucial groundwork for future, more refined synthetic endeavors.

Pioneering work in the chemical synthesis of this compound was reported by Kotera and his associates. Their approach was not a de novo total synthesis but rather a transformation of a related, naturally abundant Amaryllidaceae alkaloid, lycorine (B1675740), into this compound. clockss.org This multi-step, non-biomimetic sequence was a significant achievement, demonstrating the feasibility of converting one complex natural product into another. imperial.ac.uk The transformation involved a von Braun reaction, a classic method for the cleavage of tertiary amines. imperial.ac.uk

A significant advancement in the field was the first total synthesis of (±)-Hippeastrine, accomplished by Katakawa and Meguri. Their strategy commenced with methyl 2α-(N-methoxycarbonylamino)-3α-(3,4-methylenedioxyphenyl)cyclohex-4-enyl-r-acetate. clockss.org This starting material underwent a series of transformations to construct the core structure of this compound in a stereoselective manner. clockss.org

Modern Enantioselective Synthetic Strategies

With the advent of asymmetric synthesis, efforts have been directed towards the enantioselective total synthesis of Amaryllidaceae alkaloids. While a dedicated enantioselective total synthesis of this compound has not been extensively reported in readily available literature, the broader progress in the enantioselective synthesis of related lycorane alkaloids provides a framework for potential future approaches. For instance, asymmetric cascade conjugate addition methodologies have been successfully employed in the total syntheses of (-)-lycorine and (-)-2-epi-lycorine, demonstrating the power of chiral ligand-controlled reactions to establish multiple stereocenters in a single step. nih.gov Such strategies could conceivably be adapted for the enantioselective synthesis of the this compound core.

Organoiron-Based Methodologies for Chiral Control

Organoiron complexes have emerged as versatile tools in organic synthesis, particularly in achieving stereocontrol. nih.gov While specific applications of organoiron-based methodologies directly to the total synthesis of this compound are not prominently documented, their use in the synthesis of other complex natural products, including alkaloids, highlights their potential. nih.gov The ability of the Fe(CO)₃ group to stabilize dienyl cations and direct nucleophilic attack provides a powerful method for constructing complex carbocyclic frameworks with high stereoselectivity. nih.gov This approach could offer a novel and efficient pathway to key chiral intermediates in a potential enantioselective synthesis of this compound.

Comparative Analysis of Synthetic Efficiency and Yield

A direct comparative analysis of the synthetic efficiency and yield of different this compound syntheses is challenging due to the limited number of reported total syntheses and the varying levels of detail provided in historical publications. However, some general observations can be made.

Modern synthetic strategies, although not yet applied specifically to this compound in detail, generally aim for higher efficiency through convergent approaches, catalytic asymmetric reactions, and a reduction in the total number of synthetic steps. The development of cascade reactions, for example, allows for the construction of molecular complexity in a more atom- and step-economical manner.

| Synthetic Approach | Key Features | Reported Yields (Selected Steps) | Overall Efficiency |

| Kotera and Co-workers | Transformation from lycorine, multi-step, non-biomimetic. | Not detailed in available sources. | Not applicable for a total synthesis comparison. |

| Katakawa and Meguri | Total synthesis of (±)-Hippeastrine, stereoselective steps. | Nor-lactam formation: 80% clockss.org; Epoxidation: 75%. clockss.org | Not explicitly stated, likely modest due to the number of steps. |

| Modern Enantioselective (Hypothetical) | Asymmetric catalysis, potential for high enantiopurity. | High yields and enantioselectivities are hallmarks of these methods. | Potentially high, with fewer steps and higher convergence. |

| Organoiron-Based (Hypothetical) | Use of organoiron complexes for stereocontrol. | Can offer high stereoselectivity and good yields in key steps. | Could be highly efficient for constructing the core structure. |

Structure Activity Relationship Sar Studies of Hippeastrine and Its Derivatives

Identification of Key Structural Features for Biological Activity

Systematic modifications of the hippeastrine (B59) scaffold have revealed that its biological potency is highly sensitive to changes in several key areas of the molecule. The hydroxyl group at the C-2 position, the double bond within the C-ring, the methylenedioxy bridge on the A-ring, and the lactone moiety in the B-ring have all been identified as critical determinants of activity. researchgate.netnih.gov

Role of the C2 Hydroxyl Group

The free hydroxyl group at the C-2 position in the C-ring is considered a crucial feature for the biological activity of this compound. uea.ac.uknih.gov Studies on its antiproliferative effects have shown that modifications to this group lead to a significant loss of activity, highlighting the importance of a hydrogen-bond-donor (HBD) at this position. researchgate.netnih.gov For instance, the dehydroxy counterpart of this compound, masonine, has been shown to be a poor cytotoxic agent. nih.gov

However, the nature of the modification at C-2 can modulate its activity in different biological assays. In a study focused on anti-Zika virus (ZIKV) activity, the acylation of the C-2 hydroxyl group with an acetate (B1210297) group led to a five-fold increase in potency. unc.edu Conversely, introducing longer acyl chains (four or seven carbons) or a phenyl group at this position was detrimental to the anti-ZIKV activity. unc.edu This suggests that while the presence of the hydroxyl group is important, small, specific modifications can enhance activity for certain therapeutic targets.

| Compound/Derivative | Modification at C2 | Anti-ZIKV Activity (IC50, µM) | Reference |

| This compound (HH) | -OH (unmodified) | 5.5 | unc.edu |

| Derivative 1 | -OCOCH₃ (Acetate) | 1.2 | unc.edu |

| Derivative 2 | -OCO(CH₂)₂CH₃ (Butyrate) | 25.4 | unc.edu |

| Derivative 3 | -OCO(CH₂)₅CH₃ (Heptanoate) | 25.2 | unc.edu |

Significance of the Double Bond in the C-ring

The C3-C4 double bond in the C-ring is another structural element vital for the biological activity of this compound. uea.ac.uk Research has demonstrated that saturation of this double bond through hydrogenation or its modification via bromination results in inactive derivatives. researchgate.netnih.gov In studies on anti-ZIKV activity, a saturated this compound derivative with a photoaffinity linker showed no activity, whereas the unsaturated equivalent retained some, albeit diminished, potency. unc.edu This underscores the critical role of the rigidity and planarity conferred by this double bond for interaction with its biological targets.

Impact of Methylenedioxy Group Modifications

The methylenedioxy group on the aromatic A-ring also plays a significant role in modulating the biological profile of this compound. Conversion of this group into the corresponding aromatic diol was found to drastically decrease its antiproliferative activity. researchgate.netnih.gov This suggests that the constrained, electron-donating nature of the methylenedioxy bridge is important for this specific activity.

In contrast, for antimalarial activity, a derivative lacking the methylenedioxy moiety exhibited a slight increase in potency compared to the parent this compound molecule. uea.ac.uk Furthermore, in anti-ZIKV studies, the deprotection of this acetal (B89532) group, resulting in a catechol, led to only a minimal decrease in potency. unc.edu These findings indicate that the influence of the methylenedioxy group is context-dependent, varying with the specific biological activity being assessed.

Derivatization Strategies and Resulting Biological Potency

To explore the SAR and develop potentially more potent analogs, various derivatization strategies have been employed, focusing on the semi-synthetic modification of the natural this compound scaffold. benchchem.comresearchgate.net

Semi-Synthetic Modifications of this compound

Researchers have prepared a diverse set of this compound derivatives by modifying its key functional groups. researchgate.netnih.gov These semi-synthetic manipulations have provided valuable insights into the pharmacophore of the homolycorine (B1213549) alkaloids. researchgate.net

A notable study by Cedrón et al. generated a series of derivatives by modifying the methylenedioxy group, the lactone moiety, the C-2 hydroxyl group, and the C3-C4 double bond. researchgate.netnih.gov The antiproliferative activities of these compounds were tested against several human cancer cell lines, providing a clear SAR profile.

| Derivative | Modification from this compound (3) | Antiproliferative Activity (GI₅₀, µM) Range vs. 4 Cell Lines | Reference |

| 3 (this compound) | Unmodified | 10 - 100 (Moderate) | mdpi.comnih.gov |

| 3a | Methylenedioxy group -> Aromatic diol | Decreased drastically | nih.gov |

| 3b | Lactone -> Lactam | Similar activity to 3 | nih.gov |

| 3d-3g | Modifications at C-2 hydroxyl | Significant loss of activity | nih.gov |

| 3h, 3i | Saturation/Bromination of C3-C4 double bond | Inactive | nih.gov |

Data synthesized from Cedrón et al. (2015). The study tested against A2780 (ovary), SW1573 (lung), T-47D (breast), and WiDr (colon) cancer cell lines. mdpi.comnih.gov

Another successful derivatization strategy involved the synthesis of this compound dimers. These molecules, where two this compound units are linked together, showed a remarkable 10-fold increase in antimalarial activity compared to the monomeric parent compound. uea.ac.uk This suggests that dimerization could be a promising strategy for enhancing the potency of this compound, possibly by improving binding to a specific biological target or through a mechanism involving hydrolysis into two active molecules at the site of action. uea.ac.uk

Synthesis of this compound Analogs and Homolycorine-Type Derivatives

The exploration of the structure-activity relationships of this compound has led to the synthesis of numerous analogs and derivatives. These modifications aim to identify key structural features responsible for its biological activity and to develop compounds with improved potency or selectivity. Research has focused on several key areas of the this compound scaffold, including the methylenedioxy group, the lactone moiety, the aminomethyl group, the C-2 hydroxyl group, and the C3-C4 double bond. mdpi.com

Modifications to the homolycorine-type alkaloid this compound have been systematically carried out to produce a library of derivatives. mdpi.com These synthetic transformations include:

Modification of the methylenedioxy group: Creating derivatives like compound 3a . mdpi.com

Modification of the lactone moiety: Resulting in the formation of diol derivatives such as 3b . mdpi.com

Modification of the aminomethyl group: Leading to compounds like 3c . mdpi.com

Modification of the hydroxyl group at C-2: This has been achieved through esterification to yield derivatives 3d–3g . mdpi.com

Modification of the double bond at C3–C4: Hydrogenation of this bond results in derivatives 3h and 3i . mdpi.com

Rearrangement using thionyl chloride: Treatment with SOCl₂ can lead to rearranged structures like 3j and 3k . mdpi.com

Table 1: Synthetic Modifications of this compound This table is interactive. You can sort and filter the data.

| Derivative | Target Moiety | Type of Modification | Reference |

|---|---|---|---|

| 3a | Methylenedioxy group | Cleavage/Modification | mdpi.com |

| 3b | Lactone moiety | Reduction to diol | mdpi.com |

| 3c | Aminomethyl group | Modification | mdpi.com |

| 3d-3g | C-2 Hydroxyl group | Esterification | mdpi.com |

| 3h, 3i | C3-C4 Double bond | Hydrogenation | mdpi.com |

Dimeric this compound Structures

The concept of creating dimeric drugs, where two identical or similar monomeric drug molecules are linked together, is a strategy employed in medicinal chemistry to potentially enhance biological activity. nih.gov This approach has been applied to alkaloids derived from this compound. Research has indicated that dimeric structures of this compound have demonstrated higher antimalarial activity compared to their monomeric counterparts. rsc.org The rationale behind the increased potency of dimeric drugs can vary, with hypotheses including the ability to bind to two receptor sites simultaneously or statistical advantages in receptor binding. nih.gov While the specific linkers and resulting structures for this compound dimers are a subject of detailed synthetic chemistry, their enhanced bioactivity highlights a promising avenue for developing more potent agents. rsc.org

Computational and In Silico Approaches to SAR Analysis

Computational methods are increasingly used to predict and rationalize the structure-activity relationships of biologically active molecules like this compound. These in silico techniques, including molecular docking, molecular dynamics, and QSAR, provide insights into the molecular interactions and properties that govern a compound's efficacy, guiding the design of more effective derivatives. jocpr.commdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method has been extensively applied to this compound to elucidate its binding mechanisms with various biological targets.

Topoisomerase I (Top I): Docking simulations have been used to understand the inhibitory mechanism between this compound and the Top I-DNA complex. researchgate.netuni.lu Studies showed that this compound exhibited a good dose-dependent inhibitory effect against Top I, with an IC₅₀ value of 7.25 ± 0.20 μg/mL, which is comparable to the positive control, camptothecin. uni.lunih.gov The simulations indicated that this compound can form a stable covalent bond within the active site. researchgate.net

Cyclin-Dependent Kinase 1 (CDK1): this compound has been identified as a potential hit candidate against CDK1, a key regulator of the cell cycle. mdpi.com Molecular docking studies revealed high binding interactions and favorable binding free energy for this compound with the CDK1 active site. mdpi.com

COVID-19 Main Protease (Mpro/6LU7): In the search for potential inhibitors of SARS-CoV-2, this compound was studied via molecular docking against the main protease. The simulation resulted in a binding energy of -3.83 Kcal/mol. benthamdirect.com

Trypanosoma cruzi trans-sialidase: To investigate potential treatments for Chagas disease, this compound was docked into the active site of the trans-sialidase enzyme from T. cruzi. The simulations showed strong interactions with crucial amino acid residues required for the enzyme's catalytic activity. nih.gov

Table 2: Molecular Docking Results for this compound with Various Targets This table is interactive. You can sort and filter the data.

| Biological Target | PDB ID | Binding Energy (kcal/mol) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Topoisomerase I-DNA | 1T8I | Not specified | Forms stable covalent bond in the active site. | researchgate.netuni.lu |

| Cyclin-Dependent Kinase 1 (CDK1) | 6GU7 | Favorable (value not specified) | High binding interactions, potential hit candidate. | mdpi.com |

| Trypanosoma cruzi trans-sialidase | - | -6.9 to -8.9 | Strong interaction with catalytic residues (Glu230, Tyr342, Asp59). | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. mdpi.com MD simulations for this compound have been performed to complement docking studies.

For instance, following the docking of this compound into the CDK1 active site, a 100 ns MD simulation was conducted. mdpi.com The results, analyzed through root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), showed that this compound exhibited a stable conformation inside the binding site. researchgate.netmdpi.com This stability suggests that this compound may stabilize the protein structure by reducing the flexibility of the CDK1 backbone. researchgate.netmdpi.com Similarly, MD simulations of this compound complexed with the Trypanosoma cruzi trans-sialidase also confirmed the stability of the compound within the enzyme's active site. nih.gov These findings support the potential of this compound as a stable inhibitor for these targets. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves the creation of mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comwikipedia.org A QSAR model takes the form of an equation: Activity = f (physicochemical properties and/or structural properties). wikipedia.org This approach is used to predict the activity of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. mdpi.commedcraveonline.com

The development of a QSAR model for this compound and its derivatives would involve several steps:

Data Set Assembly: A collection of this compound analogs with their corresponding measured biological activities (e.g., IC₅₀ values for antiproliferative or enzymatic inhibition) would be gathered. mdpi.comresearchgate.net

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties. jocpr.com

Model Building and Validation: Using statistical methods, a mathematical relationship between the descriptors (predictor variables) and the biological activity (response variable) is established. wikipedia.org The resulting model's predictive power is then rigorously validated. nih.gov

While specific QSAR models exclusively for this compound are not prominently detailed in the reviewed literature, the extensive SAR data generated from synthetic analogs provides the essential foundation for such studies. mdpi.comresearchgate.net By correlating the structural modifications of derivatives (e.g., changes to the lactone ring, hydroxyl group, double bond) with their observed antiproliferative activities, a robust QSAR model could be developed to predict the potency of novel this compound-based compounds. mdpi.com

Preclinical Biological Activities and Molecular Mechanisms of Hippeastrine

Antiproliferative and Anticancer Mechanisms in Cellular Models

Hippeastrine (B59) demonstrates significant antiproliferative activity across a range of human cancer cell lines. Its anticancer effects are attributed to its ability to target key enzymes involved in DNA topology and cell cycle regulation, leading to the inhibition of cell growth and division.

Topoisomerase I (Top I) Inhibition and DNA Cleavage Complex Stabilization

One of the primary mechanisms underlying the anticancer activity of this compound is its function as a DNA Topoisomerase I (Top I) inhibitor. Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. nih.govyoutube.com By inhibiting this enzyme, this compound leads to the accumulation of DNA strand breaks, which can trigger cell death. nih.gov

Dose-Dependent Inhibitory Effects

Research has shown that this compound inhibits Topoisomerase I in a dose-dependent manner. In a study utilizing affinity ultrafiltration with Top I as a target enzyme to screen for bioactive alkaloids from Lycoris radiata, this compound was identified as a potent inhibitor. The study determined its half-maximal inhibitory concentration (IC₅₀) to be 7.25 ± 0.20 μg/mL, which is comparable to that of the well-known Top I inhibitor, camptothecin. mdpi.com

Interaction with Enzyme Residues (e.g., Asn722)

The inhibitory mechanism of this compound against the Topoisomerase I-DNA complex has been investigated through computational molecular docking simulations. researchgate.net These in silico models help to visualize the potential binding interactions between the alkaloid and the enzyme-DNA complex. researchgate.net However, the specific details regarding the binding mode and the precise amino acid residues of Topoisomerase I that interact with this compound, such as asparagine 722 (Asn722), have not been fully elucidated in the currently available scientific literature.

Cell Cycle Modulation and Arrest

In addition to targeting DNA integrity, this compound also modulates the cell cycle, a tightly regulated process that governs cell proliferation. By interfering with key regulators of the cell cycle, this compound can induce cell cycle arrest, thereby preventing cancer cells from dividing.

Cyclin-Dependent Kinase 1 (CDK1) Inhibition

In silico studies have identified this compound as a potential inhibitor of Cyclin-Dependent Kinase 1 (CDK1). CDK1 is a key kinase that plays a critical role in regulating the G2/M phase transition of the cell cycle. Molecular docking and molecular dynamics simulations have suggested that this compound can fit into the binding site of CDK1, exhibiting stable conformations. These computational models indicate that this compound may stabilize the protein structure, suggesting it is a promising candidate for CDK1 inhibition.

Inhibition of Cell Proliferation in Diverse Cancer Cell Lines

This compound has demonstrated a broad spectrum of antiproliferative activity against various human cancer cell lines derived from different tissue origins. Its efficacy varies among cell lines, indicating a degree of selectivity in its cytotoxic effects.

Studies have shown that this compound exhibits strong, dose-dependent inhibition of cell proliferation in human colon adenocarcinoma (HT-29) and human hepatocellular carcinoma (Hep G2) cells, with IC₅₀ values of 3.98 ± 0.29 μg/mL and 11.85 ± 0.20 μg/mL, respectively. mdpi.com

Furthermore, the growth inhibitory effects of this compound have been evaluated at a single concentration of 10 µM across a panel of cancer cell lines. At this concentration, it showed significant activity against Jurkat (T-cell leukemia) and MOLT-4 (T-lymphoblastic leukemia) cells, reducing cell growth by 60% and 50%, respectively. mdpi.comnih.gov Moderate to low activity was observed in other cell lines, including A549 (lung carcinoma), HT-29 (colon adenocarcinoma), HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), and SAOS-2 (osteosarcoma), where growth inhibition was below 50% at the tested concentration. mdpi.comnih.gov

The table below summarizes the antiproliferative activity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | Measurement | Result | Reference |

| HT-29 | Colon Adenocarcinoma | IC₅₀ | 3.98 ± 0.29 μg/mL | mdpi.com |

| Hep G2 | Hepatocellular Carcinoma | IC₅₀ | 11.85 ± 0.20 μg/mL | mdpi.com |

| Jurkat | T-cell Leukemia | % Growth Inhibition @ 10 µM | 60% | mdpi.comnih.gov |

| MOLT-4 | T-lymphoblastic Leukemia | % Growth Inhibition @ 10 µM | 50% | mdpi.comnih.gov |

| A549 | Lung Carcinoma | % Growth Inhibition @ 10 µM | < 50% | mdpi.comnih.gov |

| HeLa | Cervical Cancer | % Growth Inhibition @ 10 µM | < 50% | mdpi.comnih.gov |

| MCF-7 | Breast Adenocarcinoma | % Growth Inhibition @ 10 µM | < 50% | mdpi.comnih.gov |

| SAOS-2 | Osteosarcoma | % Growth Inhibition @ 10 µM | < 50% | mdpi.comnih.gov |

Induction of Apoptosis in Cancer Cell Lines

The role of this compound in the induction of apoptosis in cancer cell lines presents a complex and somewhat contradictory picture based on available scientific literature. While many Amaryllidaceae alkaloids are known to exert their anticancer effects through the induction of programmed cell death, evidence specifically detailing this mechanism for this compound is limited and, in some cases, suggests alternative pathways for its antiproliferative action.

A study investigating the biological activities of a range of Amaryllidaceae alkaloids found that, unlike other compounds in the study that triggered apoptosis in Jurkat cells, the antiproliferative effect of this compound was not primarily mediated by this process. This suggests that this compound may inhibit cancer cell growth through other mechanisms distinct from the induction of apoptosis.

Further research is required to definitively characterize the apoptotic potential of this compound across a broader range of cancer cell lines and to elucidate the specific molecular signaling pathways that may be involved if apoptosis is induced under certain conditions. The current body of evidence does not provide a clear consensus on this compound's role as a direct inducer of apoptosis.

Anti-Invasive Properties in Cellular Models

In contrast to the ambiguity surrounding its apoptotic effects, this compound has demonstrated notable anti-invasive properties in preclinical cellular models. The ability of cancer cells to invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality.

A key study highlighted the potent anti-invasive capabilities of this compound. Using a collagen type I invasion assay, researchers found that this compound exhibited strong anti-invasive activity at non-toxic concentrations. This finding is particularly significant as it suggests that this compound could potentially inhibit the spread of cancer cells without causing widespread cell death, a desirable characteristic for targeted cancer therapies. The precise molecular mechanisms underlying these anti-invasive properties are yet to be fully elucidated and represent an important area for future investigation.

Interaction with Cellular Targets Beyond Topoisomerase I and CDK1

While the primary molecular targets of many anticancer compounds have been extensively studied, the full spectrum of cellular interactions for this compound remains an active area of research. Beyond its known interactions with topoisomerase I and cyclin-dependent kinase 1 (CDK1), evidence regarding other specific molecular targets is still emerging. The complex biological activities of this compound, including its anti-invasive effects, suggest that it may interact with a variety of other cellular proteins and signaling pathways involved in cell motility, adhesion, and extracellular matrix remodeling. Further proteomic and molecular docking studies are necessary to identify and validate these additional cellular targets to gain a more comprehensive understanding of this compound's mechanism of action.

Antiviral Activities

Activity Against Herpes Simplex Virus Type 1

Currently, there is a lack of specific scientific literature detailing the in vitro or in vivo activity of this compound against Herpes Simplex Virus Type 1 (HSV-1). While other Amaryllidaceae alkaloids have been investigated for their antiviral properties against a range of viruses, dedicated studies focusing on the effects of this compound on HSV-1 replication and pathogenesis have not been identified. Therefore, its potential efficacy as an anti-herpetic agent remains unknown.

Anti-Influenza Behavior

Preliminary research suggests that this compound, along with other Amaryllidaceae alkaloids, may possess anti-influenza properties. The proposed mechanism of action involves the inhibition of the nuclear-to-cytoplasmic export of the viral ribonucleoprotein (RNP) complex. nih.gov This is a crucial step in the replication cycle of the influenza virus, as the RNP complexes contain the viral genome and are essential for the assembly of new virions. By blocking their export from the nucleus, these alkaloids can effectively halt viral propagation. However, it is important to note that this mechanism has been proposed for a group of Amaryllidaceae alkaloids, and further studies focusing specifically on this compound are needed to confirm and detail its anti-influenza activity and mechanism.

Antiparasitic Activities

This compound has demonstrated significant and selective activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Research has shown that this compound is particularly effective against the amastigote stage of the parasite, which is the replicative form found within host cells. nih.gov

Activity Against Trypanosoma cruzi (Amastigote Stage)

This compound has demonstrated notable in vitro activity against the amastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease. Research has identified this compound as a selectively active compound against the parasite. Specifically, it has shown specific activity against the intracellular amastigote stage with a reported half-maximal inhibitory concentration (IC50) of 3.31 μM. In other studies, similar potent activity has been observed, with IC50 values against amastigotes recorded at 8.2 μM. This targeted efficacy against the replicative form of the parasite within host cells highlights its potential as a trypanocidal agent.

Efficacy Against Plasmodium falciparum

While research into the antiplasmodial activity of Amaryllidaceae alkaloids is ongoing, specific data on the efficacy of pure this compound against Plasmodium falciparum, the deadliest species of malaria parasite, is not extensively detailed in the currently available literature. However, some studies have explored the potential of related compounds and derivatives. For instance, research has indicated that dimeric structures of this compound may exhibit higher antimalarial activity compared to their monomeric forms. Further investigations are required to quantify the specific IC50 of this compound against various strains of P. falciparum.

Activity Against Other Trypanosomatid Parasites (e.g., Trypanosoma brucei rhodesiense, Leishmania donovani)

The activity of this compound against other significant trypanosomatid parasites, such as Trypanosoma brucei rhodesiense (a causative agent of African trypanosomiasis) and Leishmania donovani (a causative agent of visceral leishmaniasis), is an area of active investigation. While the broader class of Amaryllidaceae alkaloids has been screened for activity against these parasites, specific IC50 values for this compound are not yet well-documented in publicly accessible research. The evaluation of its efficacy against these pathogens is crucial to determine its broader spectrum of antiparasitic activity.

Specificity and Low Host Cytotoxicity in Parasitic Models

A critical aspect of a potential antiparasitic drug is its selectivity for the parasite over host cells. This compound has demonstrated a favorable selectivity profile in studies related to its anti-Trypanosoma cruzi activity. It has been reported to have low cytotoxicity against mammalian cell lines. For instance, the 50% cytotoxic concentration (CC50) against NCTC cells was found to be greater than 200 μM.

This low host cell toxicity results in promising selectivity indices (SI), which are a ratio of the cytotoxicity (CC50) to the antiparasitic activity (IC50). Against T. cruzi, this compound has yielded selectivity indexes of 12.7 against Vero cells and 35.2 against HepG2 cells. These findings suggest that this compound has a significant therapeutic window, being considerably more toxic to the parasite than to mammalian cells.

| Cell Line | CC50 (μM) | Parasite | IC50 (μM) | Selectivity Index (SI) |

| NCTC | >200 | T. cruzi (amastigote) | 8.2 | >24.4 |

| Vero | - | T. cruzi (amastigote) | 3.31 | 12.7 |

| HepG2 | - | T. cruzi (amastigote) | 3.31 | 35.2 |

Antifungal Activities

Inhibition of Candida albicans Growth

This compound has been reported to possess antifungal activity, specifically against Candida albicans, an opportunistic fungal pathogen in humans. However, detailed quantitative data, such as the minimal inhibitory concentration (MIC) or the IC50 value for the inhibition of C. albicans growth, are not extensively available in the current scientific literature. Further research is necessary to fully characterize its antifungal potential and the mechanism by which it inhibits fungal growth.

Neuropharmacological Activities: Cholinesterase Inhibition Context

The Amaryllidaceae family, from which this compound is derived, is a well-known source of alkaloids with neuropharmacological properties, most notably cholinesterase inhibition. This activity is relevant in the context of treatments for neurodegenerative diseases like Alzheimer's disease. While extracts of plants containing this compound have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), specific IC50 values for pure this compound against these enzymes are not consistently reported in the available literature. The evaluation of the direct inhibitory effect of isolated this compound on these key enzymes of the cholinergic system is required to ascertain its specific contribution to the neuropharmacological profile of its plant sources.

Role in Acetylcholinesterase (AChE) Inhibition within Amaryllidaceae Alkaloids

The Amaryllidaceae family of plants is a well-known source of structurally diverse and pharmacologically active alkaloids. A significant area of research for these compounds has been their potential to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease, as it can help to alleviate symptoms by increasing acetylcholine levels in the brain. nih.govmdpi.com

The most prominent example of an AChE inhibitor from this family is galanthamine (B1674398). nih.govnih.gov Galanthamine is a licensed drug used for the symptomatic treatment of mild to moderate Alzheimer's disease. nih.govnih.gov Its mechanism of action involves the reversible, competitive inhibition of AChE. mdpi.com The success of galanthamine has spurred extensive research into other Amaryllidaceae alkaloids, including those from the genera Narcissus and Hippeastrum, to identify new and potentially more effective AChE inhibitors. nih.govnih.gov Studies have evaluated numerous alkaloids with different structural skeletons, such as lycorine (B1675740) and crinine (B1220781) types, for this activity. nih.govnih.gov This broad interest is based on the hypothesis that the shared biosynthetic origins of these compounds might lead to similar pharmacological properties. However, despite the general association of Amaryllidaceae alkaloids with AChE inhibition, not all compounds from this family share this characteristic.

Direct Evidence of this compound's Involvement in AChE Inhibition

Specific preclinical studies designed to evaluate the direct effects of this compound on acetylcholinesterase have yielded clear, albeit negative, results. In a notable in vitro study, the AChE inhibitory activity of several isoquinoline (B145761) alkaloids, including this compound, was assessed using Ellman's method. The results from this research demonstrated that this compound, along with pretazettine, exhibited no significant inhibition of AChE activity. nih.gov

This finding contrasts sharply with other alkaloids tested in the same study. For instance, galanthamine showed over 90% inhibition of the enzyme at concentrations of 100 µM, 500 µM, and 1 mM. Another alkaloid, montanine, displayed a dose-dependent inhibition, reaching over 50% at a 1 mM concentration. nih.gov The lack of activity from this compound in such a direct comparative assay provides strong evidence that it does not function as an AChE inhibitor.

While extracts from some Hippeastrum species have shown AChE inhibitory activity, this is often attributed to the presence of other alkaloids, such as galanthamine, within the extract rather than this compound itself. nih.gov Research on homolycorine-type alkaloids, the structural class to which this compound belongs, has more frequently highlighted other biological activities, such as cytotoxic, antifungal, and antiretroviral effects, rather than significant interactions with the cholinergic system. mdpi.com

The following table summarizes the findings from the comparative study on AChE inhibition, highlighting the differential activity of this compound.

| Alkaloid | Concentration | AChE Inhibition (%) |

| This compound | Not specified | No significant inhibition |

| Pretazettine | Not specified | No significant inhibition |

| Galanthamine | 100 µM | > 90% |

| 500 µM | > 90% | |

| 1 mM | > 90% | |

| Montanine | 100 µM | 30 - 45% |

| 500 µM | 30 - 45% | |

| 1 mM | > 50% | |

| This table is based on data reported in a study evaluating the in vitro acetylcholinesterase activity of various isoquinoline alkaloids. nih.gov |

Analytical Methodologies for Hippeastrine Quantification and Characterization

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are the cornerstone of Hippeastrine (B59) analysis, offering high sensitivity and specificity. The choice of technique often depends on the research goal, whether it is for initial detection, purification, or precise quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of Amaryllidaceae alkaloids like this compound. mdpi.com When coupled with a UV-visible detector, HPLC allows for the fingerprinting and comparative analysis of alkaloid profiles in different plant species. mdpi.com For enhanced separation and identification, various parameters are optimized, including the detection wavelength, column type, and mobile phase composition. mdpi.com For instance, a study successfully utilized a Thermo Accela 1250 HPLC system to resolve 39 different Amaryllidaceae alkaloids. mdpi.com While HPLC with UV or fluorescence detection has been used for alkaloid analysis, modern applications frequently couple it with mass spectrometry for greater sensitivity and structural information. benchchem.comnih.gov

A rapid, sensitive, and reliable HPLC-UV/ESI-MS/MS method has been developed for the comprehensive analysis of these alkaloids, highlighting the importance of systematic optimization of chromatographic conditions. mdpi.com

Table 1: Example of HPLC Conditions for Amaryllidaceae Alkaloid Analysis

| Parameter | Specification | Source |

|---|---|---|

| HPLC System | Thermo Accela 1250 | mdpi.com |

| Column | Phenomenex ODS column (150 × 2.00 mm, 5 μm) | mdpi.com |

| UV Detection Wavelength | 232 nm | mdpi.com |

| Mobile Phase | Systematically investigated for optimal separation | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for profiling alkaloids in various plant species, including the identification of this compound in Hippeastrum cultivars. acgpubs.orgresearchgate.netacgpubs.org This method is particularly effective for volatile compounds and provides high sensitivity. mdpi.com In typical analyses, an alkaloid fraction is dissolved in a solvent like methanol (B129727) and injected into the GC-MS system. acgpubs.org The separation is achieved on a capillary column, followed by detection and identification by mass spectrometry. acgpubs.org The resulting data allows for the identification of numerous alkaloids, with this compound being a notable component in certain cultivars like Hippeastrum cv. Pretty Nymph, where it constituted 22% of the Total Ion Current (TIC). researchgate.netacgpubs.org

Detailed instrumental parameters are crucial for reproducible results. For example, studies have utilized an Agilent GC-MS system with specific temperature programs and carrier gas flow rates to successfully identify this compound. acgpubs.org

Table 2: GC-MS Instrumental Parameters for this compound Analysis

| Parameter | Specification | Source |

|---|---|---|

| Instrument | Agilent 890A GC 5975 inert MSD | acgpubs.org |

| Column | DP-5 MS column (30 m × 0.25 mm × 0.25 μm) | acgpubs.org |

| Injector Temperature | 280°C | acgpubs.org |

| Carrier Gas | Helium | acgpubs.org |

| Flow Rate | 0.8 mL/min | acgpubs.org |

| Temperature Program | 100-150°C at 15°C/min, 1 min hold at 180°C, then 180°C-300°C at 5°C/min, 35 min hold at 300°C | acgpubs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are considered premier techniques for the analysis of this compound and other Amaryllidaceae alkaloids due to their high sensitivity and specificity. benchchem.comwikipedia.org This combination synergistically enhances the capabilities of both liquid chromatography for separation and mass spectrometry for identification. wikipedia.org LC-MS is particularly suitable for a wide range of natural compounds that are polar and thermally labile, which may not be appropriate for GC-MS. mdpi.comwikipedia.org

A rapid and reliable HPLC-UV/ESI-MS/MS method has been successfully developed for the comparative analysis of Amaryllidaceae alkaloids from different Lycoris species, leading to the simultaneous separation and identification of over 30 alkaloids, including this compound. mdpi.com The technique has also been used to identify this compound in the ethanolic extract of Musa paradisiaca flowers. acgpublishing.com The robustness of LC-MS makes it the most widely used method for the analysis of many alkaloids. nih.gov

Thin-Layer Chromatography (TLC) serves as a crucial method for both the initial identification and the preparative isolation of this compound. benchchem.comacgpubs.org During the purification process from a crude plant extract, TLC is used to monitor the fractions collected from column chromatography to identify those rich in the target compound. benchchem.com

Furthermore, preparative TLC is a key step in obtaining pure this compound. acgpubs.orgresearchgate.net Researchers have successfully isolated this compound from the alkaloidal extract of Hippeastrum cv. Daphne using preparative TLC with a specific mobile phase system. acgpubs.org The purity of the isolated compound is often confirmed to be ≥ 95%. acgpubs.org

Table 3: Example of a Preparative TLC System for this compound Isolation

| Parameter | Specification | Source |

|---|---|---|

| Stationary Phase | Merck precoated silica (B1680970) gel 60 F254 plates | acgpubs.org |

| Mobile Phase | Toluene:Ethanol:Diethylamine (To:EtOH:Et2NH) 7:2:1 | acgpubs.org |

| Application | Isolation of this compound from Hippeastrum cv. Daphne extract | acgpubs.org |

Sample Preparation Strategies for Analytical Studies

The successful analysis of this compound is highly dependent on the initial sample preparation, particularly the extraction of the compound from its natural plant source.

The extraction of this compound from plant materials, typically the bulbs of Amaryllidaceae species, is the foundational step for all subsequent analytical studies. mdpi.comacgpubs.org A common procedure involves the collection and processing of fresh plant material to obtain an alkaloidal extract. acgpubs.orgcuni.cz

One detailed method involves macerating the plant material (e.g., fresh bulbs) and extracting it with methanol. mdpi.com The resulting extract is then subjected to an acid-base wash to selectively isolate the alkaloids. The acidic aqueous layer containing the alkaloids is then made alkaline and extracted with a solvent like chloroform (B151607). mdpi.com For further purification and concentration before instrumental analysis, Solid-Phase Extraction (SPE) cartridges, such as Oasis MCX SPE, are often employed to enrich the total alkaloids from the crude extract. mdpi.com The final residue is typically dissolved in a suitable solvent like methanol for analysis by HPLC or LC-MS. mdpi.com

Another approach involves drying and powdering the plant material, followed by extraction with a solvent such as 70% methanol under heating. The resulting extract is then lyophilized and redissolved for analysis. mdpi.com Column chromatography using silica gel is also a primary method for the initial separation of this compound from other co-extracted compounds. benchchem.com

Table 4: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| 11-hydroxyvittatine |

| 2,2-dimethoxypropane |

| 2α-Hydroxy-6-O-methyloduline |

| 2α-Methoxy-6-O-methyloduline |

| 5-fluorouracil |

| Acetone |

| Chloroform |

| Diethylamine |

| Ethanol |

| Galanthamine (B1674398) |

| Haemanthamine |

| Hexane |

| This compound |

| Homolycorine (B1213549) |

| Lycorine (B1675740) |

| Methanol |

| Montanine |

| Narciclasine |

| Naringenin |

| Oduline |

| p-toluenesulfonic acid |

| Pancratistatin |

| Pretazettine |

| Tazettine (B33) |

| Toluene |

Preparation from Biological Samples (e.g., cell cultures)

The quantification of this compound in biological matrices, such as cell cultures, is essential for evaluating its pharmacological effects, including antiproliferative and cytotoxic activities. benchchem.comresearchgate.net The preparation process involves isolating the analyte from complex biological components like proteins, lipids, and salts, which could interfere with analytical instrumentation. slideshare.netchromatographyonline.com The general workflow consists of sample collection, cell lysis, extraction, and purification.

Cell Lysis and Homogenization: Initially, cells exposed to this compound are harvested. This involves separating the cells from the culture medium. Depending on the experimental design, both the cell pellet and the supernatant (culture medium) may be analyzed to account for both intracellular and secreted this compound. To release the intracellular contents, cells are lysed. This can be achieved through physical methods, such as bead beating or sonication, or by using chemical lysis buffers (e.g., Buffer ATL). protocols.io For tissue samples, homogenization is the first step to ensure the sample is uniform before extraction. chromatographyonline.com

Extraction and Purification: Following lysis, a solvent extraction is performed to separate this compound from the cellular debris. Due to its alkaloid nature, a common technique is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). slideshare.netchromatographyonline.com

Protein Precipitation: A simple and common first step for many biological samples is protein precipitation. slideshare.net Acetonitrile is frequently used to precipitate proteins from the cell lysate. chromatographyonline.comnih.gov The sample is vortexed and centrifuged, and the resulting supernatant, containing this compound, is collected for further processing. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For alkaloid extraction, this often involves adjusting the pH of the aqueous sample to render the alkaloid neutral, followed by extraction with an organic solvent like chloroform or dichloromethane.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleanup and concentration of analytes from complex matrices. chromatographyonline.com It is often preferred over LLE as it can be more efficient and uses smaller volumes of organic solvents. chromatographyonline.com A reversed-phase sorbent (e.g., C18) is commonly used. The sample is loaded onto the SPE cartridge, washed with a weak solvent to remove polar interferences, and then the analyte of interest, this compound, is eluted with a stronger organic solvent, such as methanol or acetonitrile. chromatographyonline.com

The final eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the analytical instrument, such as the mobile phase used in liquid chromatography. nih.govnih.gov

A summary of a general sample preparation procedure from cell culture is provided below.

| Step | Procedure | Purpose |

| 1. Harvesting | Centrifuge cell suspension to separate the cell pellet from the culture medium. | To isolate cells containing the analyte. |

| 2. Lysis | Resuspend cell pellet in a lysis buffer and/or use physical disruption (e.g., sonication). | To break open cells and release intracellular contents. |

| 3. Protein Precipitation | Add a cold organic solvent (e.g., acetonitrile) to the lysate, vortex, and centrifuge. | To remove proteins that can interfere with analysis and clog analytical columns. slideshare.netnih.gov |

| 4. Extraction/Cleanup | Collect the supernatant and perform Solid-Phase Extraction (SPE). | To purify and concentrate this compound while removing interfering substances. chromatographyonline.com |

| 5. Final Preparation | Evaporate the purified extract to dryness and reconstitute in the initial mobile phase. | To prepare the sample for injection into the analytical instrument in a compatible solvent. |

Method Validation in Academic Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ujpronline.comeuropa.eu In academic research, validating a quantitative method for this compound ensures that the data generated are reliable, reproducible, and accurate. particle.dk For quantifying this compound in biological samples, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a preferred technique due to its high sensitivity, selectivity, and speed. nih.govmdpi.commeasurlabs.com

The validation of a UPLC-MS/MS method for this compound would be performed according to established guidelines, assessing several key performance parameters. europa.eufda.gov

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ujpronline.com For a UPLC-MS/MS method, this is assessed by analyzing blank matrix samples (e.g., lysate from untreated cells) to ensure no interfering peaks are present at the retention time and mass transition of this compound and any internal standard used. nih.gov

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. ujpronline.com A calibration curve is generated by analyzing a series of standards of known concentrations. The curve is typically required to have a correlation coefficient (r²) of ≥ 0.99. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements. ujpronline.comeuropa.eu Both are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. europa.eu Accuracy is expressed as the percentage of the nominal concentration, while precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. europa.eu The LOQ is often the lowest concentration on the calibration curve.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or column temperature. europa.eu This provides an indication of its reliability during normal usage. europa.eu

A summary of typical validation parameters and acceptance criteria for a bioanalytical method in an academic research context is presented below.

| Parameter | Description | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. | Response in blank matrix should be <20% of the LOQ response. fda.gov |

| Linearity (r²) | Correlation coefficient of the calibration curve. | ≥ 0.99 nih.gov |

| Accuracy | Closeness of measured value to the true value. | Within ±15% of the nominal value (±20% for LOQ). fda.gov |

| Precision (RSD) | Repeatability of measurements. | ≤15% (≤20% for LOQ). fda.gov |

| LOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio >10; must be accurate and precise. europa.eu |

| Robustness | Insensitivity to small, deliberate changes in method parameters. | No significant impact on results, with precision and accuracy criteria still met. europa.eu |

The table below shows representative data from a hypothetical validation study for this compound using UPLC-MS/MS.

| Quality Control Sample | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, n=6) | Accuracy (%) | Precision (RSD, %) |

| LOQ | 2 | 2.14 | 107.0 | 11.2 |

| Low QC | 5 | 4.85 | 97.0 | 8.5 |

| Mid QC | 50 | 52.1 | 104.2 | 6.1 |

| High QC | 150 | 145.8 | 97.2 | 4.7 |

Future Research Directions and Translational Potential of Hippeastrine

Further Elucidation of Undiscovered Mechanisms of Action at the Molecular and Cellular Level

While Hippeastrine (B59) is known to exhibit a range of biological effects, including anticancer, antiviral, and neuroprotective properties, the precise molecular and cellular mechanisms underlying these activities are not fully understood. benchchem.comunc.edu Future research will need to delve deeper into its interactions with various cellular targets and pathways.